![molecular formula C15H23N5O2 B6578226 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide CAS No. 1172800-94-0](/img/structure/B6578226.png)

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

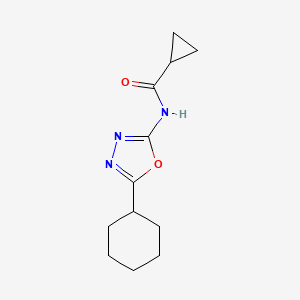

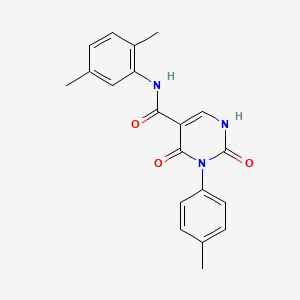

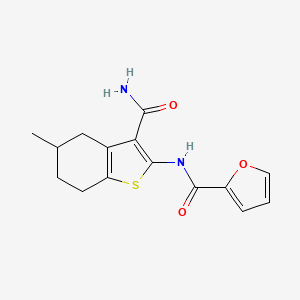

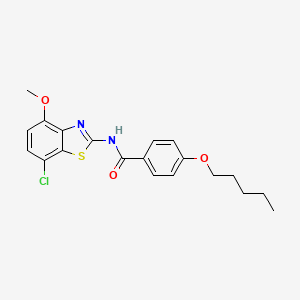

The compound “2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(propan-2-yl)acetamide” is a complex organic molecule. It contains a total of 50 bonds, including 30 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 5 double bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of bond types and ring structures. It includes a five-membered ring, two six-membered rings, and a nine-membered ring. The molecule also contains a secondary amide group .Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including F2459-2153, have shown promising antibacterial properties. Researchers have explored their efficacy against various bacterial strains, potentially leading to novel antibiotics or antimicrobial agents .

Antitumor Potential

Studies have investigated the impact of F2459-2153 on tumor cells. Its ability to inhibit tumor growth or induce apoptosis (programmed cell death) is of interest in cancer research .

Anti-Inflammatory Effects

Imidazole-containing compounds often exhibit anti-inflammatory activity. F2459-2153 may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or other inflammatory diseases .

Antiviral Properties

Researchers have explored the antiviral potential of imidazole derivatives, including F2459-2153. Investigations focus on inhibiting viral replication or entry, which could lead to new antiviral therapies .

Antioxidant Activity

Imidazole-based compounds often possess antioxidant properties. F2459-2153 might scavenge free radicals, protecting cells from oxidative damage .

Ulcerogenic Activity

While some imidazole derivatives exhibit ulcerogenic effects, further research is needed to understand whether F2459-2153 falls into this category. Investigating its impact on gastric mucosa and ulcer formation is crucial .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets, contributing to their therapeutic potential .

Mode of Action

A related compound, fti-2153, has been shown to inhibit bipolar spindle formation during mitosis independently of transformation and ras and p53 mutation status . This suggests that F2459-2153 might also interact with its targets in a similar manner, leading to changes at the cellular level.

Biochemical Pathways

Compounds with similar structures have been found to impact various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on the mode of action of the related compound fti-2153, it can be inferred that f2459-2153 might also lead to changes at the cellular level, such as the inhibition of bipolar spindle formation .

Action Environment

It’s important to note that environmental factors can significantly impact the action of a drug, including its interaction with its targets and its pharmacokinetic properties .

properties

IUPAC Name |

2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-9(2)17-12(21)8-19-14(22)13-11(10(3)18-19)7-16-20(13)15(4,5)6/h7,9H,8H2,1-6H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJPLNZCPXHVOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6578155.png)

![1-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6578177.png)

![N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B6578185.png)

![2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6578186.png)

![2-({4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6578210.png)

![1-tert-butyl-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578215.png)

![1-tert-butyl-4-methyl-6-[(4-methylphenyl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578223.png)

![1-tert-butyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6578228.png)

![N-tert-butyl-2-[1-tert-butyl-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6578232.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6578240.png)